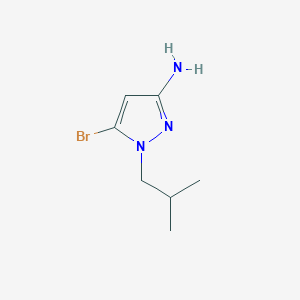![molecular formula C14H22FN5 B11729680 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11729680.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with fluoroethyl and methylpropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of fluoroethyl and methylpropyl groups via nucleophilic substitution reactions. The final step usually involves the coupling of the two substituted pyrazole rings through a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or hydrazines.
Substitution: The fluoroethyl and methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl and methylpropyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simple ester used in organic synthesis.
Glycopyrrolate: A compound with anticholinergic properties used in medicine.
Memantine: A drug used to treat Alzheimer’s disease by modulating NMDA receptors.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine is unique due to its dual pyrazole structure and specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H22FN5 |
|---|---|
Poids moléculaire |
279.36 g/mol |
Nom IUPAC |
1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C14H22FN5/c1-12(2)11-20-14(4-7-18-20)10-16-9-13-3-6-17-19(13)8-5-15/h3-4,6-7,12,16H,5,8-11H2,1-2H3 |
Clé InChI |
BZDLBJIMSDPRJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=CC=N1)CNCC2=CC=NN2CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11729597.png)
![heptyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729598.png)


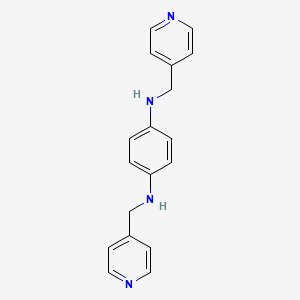
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)

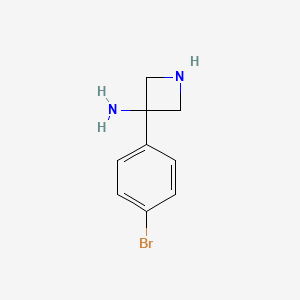
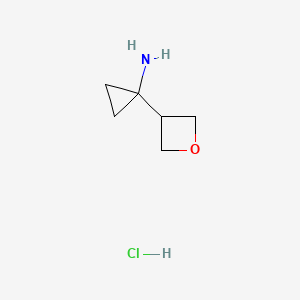
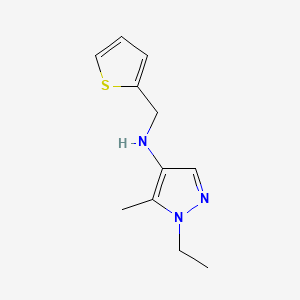
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729653.png)
![2-Methoxy-4-{[(1-methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11729658.png)
